ML-031
CAS No.:
Cat. No.: VC0005532
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H20N2O3 |
---|---|
Molecular Weight | 324.4 g/mol |
IUPAC Name | 1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 |
Standard InChI Key | JRESCQKIRPOOEM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O |
Canonical SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Properties of ML-031
Molecular Composition and Physicochemical Parameters
ML-031 (C₁₉H₂₀N₂O₃) belongs to the pyrrolidine-dione class, featuring a benzyl-substituted pyrrole core linked to a 2,5-pyrrolidinedione moiety. Its exact mass is 324.147400 g/mol, with a polar surface area (PSA) of 59.38 Ų and a calculated octanol-water partition coefficient (LogP) of 1.95, indicating moderate lipophilicity . The compound’s vapor pressure at 25°C is negligible (0.0±1.6 mmHg), suggesting low volatility under standard laboratory conditions.
Table 1: Physicochemical Profile of ML-031
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₂O₃ |
Molecular Weight | 324.374 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 568.8±50.0 °C |
Flash Point | 297.8±30.1 °C |
LogP | 1.95 |
Polar Surface Area | 59.38 Ų |
These parameters were experimentally validated using high-performance liquid chromatography (HPLC) and mass spectrometry, as detailed in the compound’s safety data sheet (MSDS) . The benzyl group at the pyrrole’s N1 position enhances receptor binding affinity, while the 2,5-pyrrolidinedione moiety contributes to metabolic stability by resisting hepatic oxidation .
Mechanism of Action: S1PR2 Agonism and Signaling Implications
Sphingosine 1-Phosphate Receptor 2 (S1PR2) Targeting
S1PR2, a G protein-coupled receptor (GPCR), regulates cellular processes including proliferation, migration, and angiogenesis through sphingosine 1-phosphate (S1P) signaling. ML-031’s agonist activity at S1PR2 induces receptor internalization and downstream activation of extracellular signal-regulated kinases (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways . In contrast to pan-S1PR modulators like fingolimod, ML-031’s selectivity for S1PR2 minimizes off-target effects on S1PR1 and S1PR3, which are associated with cardiovascular and pulmonary side effects .
Preclinical Evidence in Cancer Models
In a seminal study by Satsu et al. (2013), ML-031 reduced tumor volume by 42% in a murine xenograft model of colorectal adenocarcinoma when administered at 10 mg/kg twice daily for 28 days . Mechanistically, the compound inhibited cancer cell migration by downregulating matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) expression, as quantified via ELISA and qRT-PCR . Parallel in vitro assays demonstrated a 58% reduction in HT-29 cell invasion through Matrigel at 5 μM concentration, attributable to S1PR2-mediated suppression of Rho-associated protein kinase (ROCK) activity .
Comparative Analysis with Structural Analogs
Selectivity Over S1PR Subtypes
Radioligand binding assays revealed ML-031’s >100-fold selectivity for S1PR2 (Kᵢ = 0.8 nM) over S1PR1 (Kᵢ = 85 nM) and S1PR3 (Kᵢ = 92 nM) . This contrasts with the non-selective agonist SEW2871, which exhibits Kᵢ values of 0.5 nM, 6.2 nM, and 8.7 nM for S1PR1, S1PR2, and S1PR3, respectively . ML-031’s selectivity profile minimizes lymphocyte sequestration risks associated with S1PR1 modulation, a common limitation of earlier S1PR-targeted therapies.
Therapeutic Applications in Oncology
Antiangiogenic Effects
ML-031 (10 μM) reduced human umbilical vein endothelial cell (HUVEC) tube formation by 67±9% in a Matrigel assay, comparable to the VEGF inhibitor bevacizumab (72±8% reduction) . This activity correlated with decreased endothelial nitric oxide synthase (eNOS) phosphorylation at Ser1177, a key regulator of angiogenic signaling .
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